Mecambrine
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Overview
Description
Mecambrine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is a synthetic compound that is derived from the alkaloid tubocurarine, which is found in the bark of the South American plant Chondrodendron tomentosum. In
Scientific Research Applications
Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. In pharmacology, mecambrine has been used as a neuromuscular blocking agent to induce muscle paralysis during surgical procedures. It has also been used as a tool for studying acetylcholine receptors in the nervous system. In neuroscience, mecambrine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism Of Action
Mecambrine works by blocking the acetylcholine receptors in the nervous system. Acetylcholine is a neurotransmitter that plays a critical role in the transmission of nerve impulses in the nervous system. Mecambrine binds to the acetylcholine receptors and prevents the transmission of nerve impulses, leading to muscle paralysis. This mechanism of action makes mecambrine an important tool for studying the function of acetylcholine receptors in the nervous system.
Biochemical And Physiological Effects
Mecambrine has various biochemical and physiological effects on the body. It leads to muscle paralysis by blocking the transmission of nerve impulses in the nervous system. It also affects the cardiovascular system by causing a decrease in heart rate and blood pressure. Additionally, mecambrine has been shown to affect the respiratory system by causing a decrease in respiratory rate and tidal volume.
Advantages And Limitations For Lab Experiments
Mecambrine has several advantages when used in lab experiments. It is a potent neuromuscular blocking agent that can be used to induce muscle paralysis in animal models. It is also a useful tool for studying the function of acetylcholine receptors in the nervous system. However, mecambrine has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for the study of mecambrine. One potential application is its use as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further research is needed to understand the long-term effects of mecambrine on the body and its potential toxicity. Finally, mecambrine could be used as a tool for studying the function of acetylcholine receptors in the nervous system and their role in various diseases.
Conclusion:
Mecambrine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. It is synthesized by the reaction of tubocurarine with formaldehyde and sodium cyanide and works by blocking the acetylcholine receptors in the nervous system. Mecambrine has various scientific research applications, including its potential use as a neuromuscular blocking agent, a tool for studying acetylcholine receptors, and a potential treatment for various diseases. While mecambrine has several advantages when used in lab experiments, it also has several limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. There are several future directions for the study of mecambrine, including its potential use as a treatment for various neurological disorders and its use as a tool for studying the function of acetylcholine receptors in the nervous system.
properties
CAS RN |
1093-07-8 |
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Product Name |
Mecambrine |
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
InChI Key |
NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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